(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine

Catalog No.
S12668957
CAS No.
M.F
C21H20N6O2
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl...

Product Name

(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine

IUPAC Name

4-N-benzyl-2-N-(3,4-dimethoxyphenyl)pteridine-2,4-diamine

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H20N6O2/c1-28-16-9-8-15(12-17(16)29-2)25-21-26-19-18(22-10-11-23-19)20(27-21)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

CLPZOAJDZXTQJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4)OC

The compound (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is a complex organic molecule that incorporates a pteridine core structure substituted with a 3,4-dimethoxyphenyl group and a benzylamino group. Pteridines are a class of heterocyclic compounds containing a bicyclic structure that includes nitrogen atoms. This specific compound is characterized by its potential biological activity, particularly in the context of medicinal chemistry and pharmacology.

, including:

  • Substitution Reactions: The presence of amino groups allows for nucleophilic substitution, which can facilitate the introduction of additional substituents.
  • Oxidation Reactions: The compound may undergo oxidation, particularly in the presence of reactive oxygen species, potentially leading to radical formation.
  • Complexation: The nitrogen atoms in the pteridine structure can coordinate with metal ions, which may affect its biological activity.

Research indicates that derivatives of pteridine compounds exhibit significant biological activities, including:

  • Antioxidant Properties: Many pteridine derivatives have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases like cancer and autoimmune disorders .
  • Anti-inflammatory Effects: Some studies have demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Enzyme Inhibition: Specific pteridine derivatives have been identified as inhibitors of lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play a role in inflammation .

The synthesis of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine typically involves several steps:

  • Formation of the Pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-6-chloro-2-(methylthio)pyrimidine.
  • Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl and benzylamino groups can be accomplished through nucleophilic substitution methods. For example, benzylamine can react with activated pteridine intermediates under suitable conditions to yield the final product.
  • Purification and Characterization: After synthesis, the compound is typically purified using chromatography techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

The potential applications of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine span various fields:

  • Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, this compound may be developed into therapeutic agents for conditions such as cancer or inflammatory diseases.
  • Biochemical Research: It can serve as a tool compound in studies investigating the mechanisms of oxidative stress and inflammation.
  • Drug Design: The structural features of this compound may inspire novel drug candidates targeting specific biological pathways.

Interaction studies involving (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine focus on its binding affinity to biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibitors: The compound has shown potential as an inhibitor of lipoxygenase enzymes, which could be further explored through kinetic studies to determine its efficacy and mechanism of action.
  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors could reveal insights into its pharmacological profile.

Several compounds share structural similarities with (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine, including:

Compound NameStructureBiological Activity
6-Amino-2-(3,4-dimethoxyphenyl)pyrimidinSimilar pteridine coreAntioxidant
4-(Benzylamino)-6-methylpyrimidineRelated amino substitutionAnti-inflammatory
2-Amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridinesPteridine derivativeImmunosuppressive

Uniqueness

The uniqueness of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine lies in its specific combination of substituents which may enhance its biological activity compared to other similar compounds. The dual functionality provided by both the 3,4-dimethoxyphenyl and benzylamino groups potentially offers synergistic effects not seen in other derivatives.

This comprehensive overview highlights the significance of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine in chemical research and potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

388.16477390 g/mol

Monoisotopic Mass

388.16477390 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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